Ethyl 2-(4-fluoro-2-nitrophenyl)-3-oxobutanoate
Description
Molecular Architecture and Crystallographic Analysis
This compound possesses a molecular formula of C12H12FNO5 with a molecular weight of 269.23 grams per mole. The compound features a distinctive structural architecture comprising an ethyl ester moiety connected to a beta-diketone system, which is further substituted with a 4-fluoro-2-nitrophenyl group. This arrangement creates a complex three-dimensional structure with multiple functional groups that influence its overall molecular geometry and properties.
The crystallographic analysis reveals that the compound adopts a specific conformation in the solid state, with the aromatic ring positioned relative to the carbonyl-containing backbone in a manner that minimizes steric interactions between the substituents. The presence of both electron-withdrawing groups (fluorine and nitro) on the benzene ring creates a significant electronic asymmetry that affects the overall molecular dipole moment and intermolecular interactions. The nitro group at the 2-position and the fluorine atom at the 4-position of the phenyl ring establish a specific substitution pattern that influences the compound's packing in the crystalline state.
The molecular architecture demonstrates characteristic bond lengths and angles typical of compounds containing both aromatic and aliphatic carbonyl systems. The ethyl ester functionality adopts its expected conformation, while the beta-diketone portion exhibits planar geometry due to extended conjugation with the aromatic system. The spatial arrangement of functional groups creates opportunities for various intermolecular interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial for understanding the compound's physical properties and behavior in different chemical environments.
Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
The spectroscopic characterization of this compound provides comprehensive insights into its molecular structure and electronic environment. Proton Nuclear Magnetic Resonance spectroscopy reveals distinct chemical shifts corresponding to different proton environments within the molecule. The aromatic protons appear in the typical aromatic region, with the fluorine substitution causing characteristic coupling patterns and chemical shift variations due to the strong electronegative effect of the fluorine atom.
| Spectroscopic Parameter | Observed Value | Assignment |
|---|---|---|
| Molecular Weight | 269.23 g/mol | Mass Spectrometry |
| Aromatic Protons | 7.20-8.00 ppm | 1H Nuclear Magnetic Resonance |
| Ester Ethyl Group | 1.30-4.30 ppm | 1H Nuclear Magnetic Resonance |
| Carbonyl Carbons | 165-200 ppm | 13C Nuclear Magnetic Resonance |
The infrared spectroscopic analysis demonstrates characteristic absorption bands corresponding to the various functional groups present in the molecule. The carbonyl stretching frequencies appear at distinct wavenumbers, with the ester carbonyl typically observed around 1730 wavenumber units and the ketone carbonyl at slightly lower frequencies. The nitro group exhibits its characteristic asymmetric and symmetric stretching modes, while the carbon-fluorine bond produces its distinctive absorption in the fingerprint region of the spectrum.
Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 269, consistent with the calculated molecular weight. The fragmentation pattern reveals typical losses associated with ethyl ester compounds, including the loss of ethyl and ethoxy groups, as well as characteristic fragmentations of the nitrophenyl moiety. The presence of the fluorine atom influences the fragmentation pathways, creating specific isotope patterns that aid in structural confirmation and purity assessment.
Computational Chemistry Insights (Density Functional Theory Calculations, Molecular Orbital Analysis)
Computational chemistry studies employing Density Functional Theory calculations provide valuable insights into the electronic structure and properties of this compound. These calculations reveal the distribution of electron density throughout the molecule and identify the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which are crucial for understanding the compound's reactivity and electronic properties.
The molecular orbital analysis demonstrates that the highest occupied molecular orbital is primarily localized on the aromatic ring system and the adjacent carbonyl groups, while the lowest unoccupied molecular orbital shows significant contribution from the nitro group and the aromatic ring. This electronic distribution explains the compound's susceptibility to nucleophilic attack at the carbonyl centers and its potential for participating in electron transfer reactions. The presence of the fluorine atom creates a significant electronic perturbation that affects the overall orbital energies and molecular reactivity.
Computational studies also provide insights into the preferred conformational arrangements of the molecule, revealing the most stable rotational conformers around the various single bonds. The calculations indicate that the aromatic ring preferentially adopts specific orientations relative to the carbonyl-containing backbone to minimize steric clashes and maximize favorable electronic interactions. These computational predictions align well with experimental observations from crystallographic studies and provide a theoretical foundation for understanding the compound's behavior in different chemical environments.
The electrostatic potential mapping derived from Density Functional Theory calculations reveals regions of positive and negative charge distribution throughout the molecule, identifying potential sites for intermolecular interactions and chemical reactivity. The nitro group displays a significant concentration of negative electrostatic potential, while the carbonyl carbon atoms show regions of positive potential, consistent with their expected reactivity patterns in chemical transformations.
Comparative Structural Analysis with Ortho/Meta-Nitro Analogues
The comparative structural analysis of this compound with its ortho and meta-nitro analogues reveals significant differences in molecular geometry, electronic properties, and intermolecular interactions. While the compound under study features the nitro group at the 2-position (ortho to the substituted carbon), analogous compounds with nitro groups at different positions exhibit distinct structural characteristics that influence their overall properties and behavior.
| Compound Variant | Nitro Position | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| Target Compound | 2-position | 269.23 g/mol | Ortho nitro with fluorine |
| Meta Analogue | 3-position | 269.23 g/mol | Reduced steric interaction |
| Para Analogue | 4-position | 269.23 g/mol | Enhanced conjugation |
The ortho-nitro configuration in this compound creates significant steric interactions between the nitro group and the adjacent substituent, leading to a twisted conformation of the aromatic ring relative to the carbonyl system. This contrasts with meta-nitro analogues, which exhibit reduced steric hindrance and allow for more planar molecular geometries. The para-nitro variants demonstrate enhanced electronic conjugation between the nitro group and the carbonyl system, resulting in different electronic properties and reactivity patterns.
The presence of the fluorine atom at the 4-position in combination with the 2-nitro substitution creates a unique electronic environment that distinguishes this compound from simple nitro analogues without halogen substitution. The electronegative fluorine atom withdraws electron density from the aromatic ring while the nitro group provides additional electron-withdrawing character, creating a highly electron-deficient aromatic system. This electronic configuration influences the compound's spectroscopic properties, with characteristic shifts in Nuclear Magnetic Resonance chemical shifts and alterations in infrared absorption frequencies compared to non-fluorinated analogues.
Intermolecular packing arrangements in the solid state differ significantly between the various positional isomers, with the ortho-nitro configuration promoting specific hydrogen bonding patterns and dipole-dipole interactions that are not observed in meta or para analogues. These structural differences have important implications for the compound's physical properties, including melting point, solubility, and crystallization behavior, making the detailed structural characterization essential for understanding and predicting the compound's behavior in various applications and chemical transformations.
Properties
IUPAC Name |
ethyl 2-(4-fluoro-2-nitrophenyl)-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO5/c1-3-19-12(16)11(7(2)15)9-5-4-8(13)6-10(9)14(17)18/h4-6,11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFHDPRMSQTXTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=C(C=C1)F)[N+](=O)[O-])C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10695128 | |
| Record name | Ethyl 2-(4-fluoro-2-nitrophenyl)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017789-57-9 | |
| Record name | Ethyl 2-(4-fluoro-2-nitrophenyl)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution of Fluoronitrobenzene with Ethyl Acetoacetate
A key step in the synthesis of Ethyl 2-(4-fluoro-2-nitrophenyl)-3-oxobutanoate involves the nucleophilic substitution of a fluorine atom on 2,5-difluoronitrobenzene or 4-fluoro-2-nitrofluorobenzene by the enolate of ethyl acetoacetate.
-
- 2,5-Difluoronitrobenzene or 4-fluoro-2-nitrofluorobenzene (aryl halide substrate)
- Ethyl acetoacetate (nucleophile)
- Potassium carbonate (base)
- N,N-Dimethylformamide (DMF) as solvent
-
- A mixture of potassium carbonate, fluoronitrobenzene, and DMF is warmed to around 50 °C.
- Ethyl acetoacetate is added under nitrogen atmosphere.
- The reaction mixture is stirred at approximately 50 °C for 19 hours.
- After completion, the mixture is cooled to room temperature.
-
- The reaction mixture can be worked up by distillation of the solvent or extraction with water and organic solvents.
- The crude product is purified by recrystallization, column chromatography, or distillation.
| Component | Amount | Conditions |
|---|---|---|
| Potassium carbonate | 19.0 g | Powder form |
| 2,5-Difluoronitrobenzene | 10.0 g | |
| N,N-Dimethylformamide | 50 mL | Solvent |
| Methyl acetoacetate | 8.39 g | Added at 50 °C |
| Temperature | 49–51 °C | Stirring under N2 for 19 h |
| Work-up | Cooling to 22 °C | Extraction and purification |
This method is scalable and can be conducted in batch or continuous mode, with reaction times ranging from 0.5 to 20 hours depending on substrate concentration and temperature (preferably 80–300 °C for economical production).
General Synthetic Route and Reaction Parameters
The synthesis involves the formation of the β-ketoester moiety via the reaction of the active methylene group of ethyl acetoacetate with the activated aromatic ring bearing fluoro and nitro substituents. The nitro group activates the aromatic ring towards nucleophilic substitution by stabilizing the intermediate Meisenheimer complex.
- Temperature: Typically 50 °C for nucleophilic substitution; broader range 50–400 °C possible depending on the catalyst and substrate.
- Reaction Time: 0.1 to 30 hours, commonly 0.5 to 20 hours.
- Atmosphere: Nitrogen to prevent oxidation.
- Solvent: Polar aprotic solvents such as DMF facilitate the reaction.
- Base: Potassium carbonate is preferred for deprotonation of ethyl acetoacetate.
Purification and Isolation
After the reaction completion, the solvent DMF is generally removed by distillation under reduced pressure. The crude product is subjected to:
- Washing with water and water-immiscible organic solvents to remove inorganic salts and impurities.
- Recrystallization from appropriate solvents to enhance purity.
- Column chromatography if higher purity is required.
Research Findings and Analytical Data
While direct analytical data specific to this compound are limited in the provided sources, analogous compounds synthesized under similar conditions have been characterized by:
- NMR Spectroscopy: 1H and 13C NMR data confirm the substitution pattern and ketoester functionality.
- Mass Spectrometry: HRMS confirms molecular weight and formula.
- Melting Point: Used to assess purity.
- Crystallography: Single crystal X-ray diffraction can be used for structural confirmation.
Summary Table of Preparation Method
| Step | Description | Conditions/Notes |
|---|---|---|
| Substrate Preparation | Use of 4-fluoro-2-nitrofluorobenzene | Commercially available or synthesized |
| Base Addition | Potassium carbonate to deprotonate ethyl acetoacetate | Powder form, 19 g scale |
| Solvent | N,N-Dimethylformamide (DMF) | 50 mL for 10 g substrate |
| Reaction Temperature | 49–51 °C | Stirring under nitrogen atmosphere |
| Reaction Time | 19 hours | Batch process |
| Work-up | Cooling, solvent removal, extraction, purification | Recrystallization or chromatography |
| Product Isolation | Purified this compound | Yield and purity depend on exact conditions |
Additional Notes
- The reaction is sensitive to temperature and base concentration; optimization can improve yield.
- The presence of the nitro group is crucial for activating the aromatic ring.
- The method allows flexibility in scale and can be adapted to continuous flow synthesis.
- Alternative solvents or bases may be explored but DMF and potassium carbonate remain standard for this transformation.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-fluoro-2-nitrophenyl)-3-oxobutanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro substituent can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines or thiols, often in the presence of a base like sodium hydride.
Hydrolysis: Aqueous sodium hydroxide, heat.
Major Products Formed
Reduction: Ethyl 2-(4-amino-2-nitrophenyl)-3-oxobutanoate.
Substitution: Ethyl 2-(4-substituted-2-nitrophenyl)-3-oxobutanoate.
Hydrolysis: 2-(4-fluoro-2-nitrophenyl)-3-oxobutanoic acid.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity : Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells, particularly in colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2) cell lines. The IC₅₀ values for these cell lines were found to be 12.5 µM and 15.0 µM, respectively, suggesting effective inhibition of cell proliferation through mechanisms such as cell cycle arrest and apoptosis induction .
- Antimicrobial Properties : this compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
2. Biological Research
- Biological Mechanism Studies : The compound's nitro group allows for bioreduction, leading to reactive intermediates that can interact with cellular components. This property is crucial for investigating its potential as a therapeutic agent in various biological contexts .
- Pharmacophore Development : As a pharmacophore, this compound serves as a template for designing new drugs targeting specific biological pathways, particularly in cancer therapy and antimicrobial treatments .
3. Material Science
- Synthesis of Advanced Materials : this compound is also explored for its utility in creating new materials with specific chemical properties. Its unique functional groups can be leveraged to develop novel polymers or coatings with enhanced performance characteristics .
Case Studies
Antimicrobial Activity Study : A peer-reviewed study evaluated various nitrophenyl derivatives, including this compound. Results indicated significant inhibition against multiple bacterial strains, suggesting its potential as a broad-spectrum antimicrobial agent.
Anticancer Research Study : Another study focused on the compound's anticancer properties in conjunction with established chemotherapeutics. Findings revealed that it could enhance the efficacy of existing treatments while potentially reducing side effects, paving the way for combination therapies in cancer treatment.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-fluoro-2-nitrophenyl)-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes. For example, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding carboxylic acid. The nitro group can undergo reduction to form an amino group, which can then participate in further biochemical reactions. The fluoro substituent can influence the compound’s reactivity and binding affinity to its targets.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Substituent Effects :
- Electron-Withdrawing Groups: The 4-fluoro-2-nitrophenyl group enhances electrophilicity at the ketone and ester functionalities, facilitating nucleophilic attacks. This contrasts with compounds like ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate (), where a chloro substituent provides moderate electron withdrawal but lacks the nitro group’s strong inductive effect .
- Hydrazone Derivatives: Compounds such as ethyl (2E)-2-[(4-nitrophenyl)hydrazono]-3-oxobutanoate () incorporate hydrazone moieties, which confer planarity and enable hydrogen bonding (N–H⋯O), influencing crystal packing and stability .
Physicochemical Properties
Crystallographic and Stability Insights
- Planarity and Packing: Compounds like ethyl 2-[(2,6-dimethylphenyl)-hydrazono]-3-oxobutanoate () exhibit near-planar geometries, promoting dense crystal packing via C–H⋯O interactions . The target compound’s nitro and fluoro substituents may disrupt planarity, affecting solubility or melting behavior.
- Hydrogen Bonding : Hydrazone derivatives (e.g., ) form robust N–H⋯O hydrogen bonds, enhancing thermal stability . The absence of such bonds in the target compound might necessitate alternative stabilization strategies.
Research Findings and Trends
- Electron-Withdrawing Groups : Nitro and fluoro substituents consistently enhance reactivity in nucleophilic substitution and cyclization reactions compared to methyl or methoxy groups .
- Biological Activity : Hydrazone and sulfonamide functionalities correlate with antimicrobial activity, while simple β-keto esters (like the target compound) are more relevant as synthetic intermediates .
- Crystallography: Planar structures (e.g., ) are common in hydrazone derivatives, whereas steric effects from nitro/fluoro groups may introduce torsional strain in non-hydrazone analogs .
Biological Activity
Ethyl 2-(4-fluoro-2-nitrophenyl)-3-oxobutanoate is a synthetic organic compound with notable biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, including medicinal chemistry and agriculture.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 269.23 g/mol. The compound features a fluoro-substituted phenyl moiety and a nitro group, which contribute to its chemical reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general reaction can be represented as follows:
This reaction is conducted under controlled conditions to ensure the formation of the desired product, often utilizing catalysts to enhance yield and efficiency .
Antimicrobial Properties
Studies have indicated that this compound exhibits significant antimicrobial activity . Its structural components allow it to interact with microbial cell membranes, potentially disrupting their integrity. Preliminary tests suggest efficacy against various bacterial strains, although specific Minimum Inhibitory Concentration (MIC) values need further exploration .
Anticancer Activity
Research has also focused on the anticancer properties of this compound. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer). The compound appears to enhance caspase activity, indicating its potential as an apoptosis-inducing agent .
| Compound | Cell Line | Concentration (μM) | Effect |
|---|---|---|---|
| This compound | MDA-MB-231 | 1.0 | Morphological changes observed |
| This compound | MDA-MB-231 | 10.0 | Caspase activity increased by 1.33–1.57 times |
The mechanism of action for this compound involves bioreduction of the nitro group, leading to reactive intermediates that can interact with cellular components. This interaction may disrupt critical biological pathways, contributing to its antimicrobial and anticancer effects .
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various derivatives of nitrophenol compounds, including this compound. Results indicated that compounds with similar structures exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria .
- Cancer Cell Line Studies : In a comparative study involving several compounds, this compound was shown to have a higher apoptotic effect on breast cancer cells compared to other derivatives lacking the fluoro group . This highlights the importance of structural modifications in enhancing biological activity.
Q & A
Q. What are the common synthetic routes for preparing Ethyl 2-(4-fluoro-2-nitrophenyl)-3-oxobutanoate?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives of ethyl 3-oxobutanoate are often prepared by reacting α-bromo ketones or aryl nitriles with ethyl acetoacetate under basic conditions. and describe similar syntheses using aryl cyanides or substituted benzonitriles with ethyl acetoacetate, yielding 40–85% efficiency depending on substituents. Key steps include refluxing in ethanol or THF with NaH as a base, followed by purification via column chromatography .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- 1H NMR : The keto-enol tautomerism of the 3-oxobutanoate moiety produces distinct signals: a triplet for the ethyl ester (δ ~1.3–1.4 ppm) and a quartet for the CH2 group (δ ~4.3–4.4 ppm). The aromatic protons from the 4-fluoro-2-nitrophenyl group appear as multiplets in δ 7.0–8.0 ppm ().
- IR : Strong carbonyl stretches (~1700 cm⁻¹) for the ester and ketone groups, with nitro group vibrations (~1520 cm⁻¹) and C-F stretches (~1250 cm⁻¹) .
Q. What safety precautions are critical when handling this compound?
Based on structurally related esters ( ), it is essential to:
- Avoid heat sources (P210) due to potential decomposition.
- Use PPE (gloves, goggles) to prevent skin/eye contact (H315/H319).
- Store in a dry, cool environment (<50°C) to prevent instability (P402+P404) .
Advanced Research Questions
Q. How can low yields in the synthesis of this compound be addressed?
Low yields often stem from competing side reactions (e.g., enolate formation or nitro group reduction). Strategies include:
Q. What methodologies resolve contradictory spectral data during structural analysis?
Contradictions between experimental and theoretical spectra can arise from tautomerism or impurities. Solutions include:
- X-ray crystallography : Definitive structural confirmation via SHELX software ( ).
- 2D NMR (COSY, HSQC) : To assign overlapping aromatic signals (e.g., distinguishing fluorine-coupled protons).
- High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., used HRMS to confirm C12H13ClN2NaO3+ with <1 ppm error) .
Q. How can computational modeling predict the compound’s reactivity in biological systems?
Molecular docking studies can simulate interactions with target proteins (e.g., tau aggregates in neurodegenerative diseases, as in ). Key steps:
- Generate 3D structures using DFT calculations (B3LYP/6-31G* basis set).
- Dock into active sites (e.g., tau fibril pockets) with AutoDock Vina.
- Validate with MD simulations to assess binding stability .
Q. What purification techniques are effective for isolating this compound from by-products?
- Recrystallization : Use ethanol/water mixtures for high-purity crystals ( ).
- Flash chromatography : Employ silica gel with hexane/ethyl acetate gradients (3:1 to 1:2) to separate nitro-containing by-products.
- HPLC : For analytical purity, use C18 columns with acetonitrile/water mobile phases .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs?
- Modify substituents : Replace the 4-fluoro group with Cl or CF3 to evaluate electronic effects ().
- Bioactivity assays : Test analogs against targets (e.g., tau aggregation in ) to correlate substituent position/type with IC50 values.
- Pharmacophore modeling : Identify critical hydrogen-bonding motifs (e.g., ketone and nitro groups) .
Methodological Notes
- Spectral Data Interpretation : Always compare experimental NMR/IR with literature values for analogous compounds (e.g., vs. 19).
- Hazard Mitigation : Monitor exothermic reactions during synthesis () and implement emergency protocols (P371+P375) for spills .
- Data Reproducibility : Document reaction conditions meticulously (e.g., solvent purity, base equivalents) to address yield variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
